![molecular formula C19H18F3N3O2 B2953936 N-cyclopropyl-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide CAS No. 1207056-03-8](/img/structure/B2953936.png)
N-cyclopropyl-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential as a therapeutic agent in the treatment of various B-cell malignancies.
Applications De Recherche Scientifique
Cyclopropyl Group Applications
- Cyclopropyl groups are utilized in the synthesis of bi- and tricyclic lactams, highlighting their utility in developing complex organic structures with potential biological activity. The introduction of cyclopropyl groups can significantly affect the pharmacokinetic and pharmacodynamic properties of therapeutic agents due to their unique conformational and electronic characteristics (Ollero et al., 1999).
Trifluoromethyl Group Applications
- Trifluoromethyl groups are often incorporated into pharmaceuticals to improve their metabolic stability, lipophilicity, and bioavailability. This functionality is crucial in enhancing the drug-like properties of small molecules, making them more resistant to metabolic degradation and potentially more active (Goda et al., 2006).
Ureido Linkage Applications
- Ureido linkages serve as key components in the design of non-peptide receptor antagonists, showing high affinity and selectivity towards specific receptors. This highlights the role of ureido-acetamide structures in medicinal chemistry for developing novel therapeutics targeting receptor-mediated pathways (Bertrand et al., 1994).
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)15-3-1-2-4-16(15)25-18(27)24-14-7-5-12(6-8-14)11-17(26)23-13-9-10-13/h1-8,13H,9-11H2,(H,23,26)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPWFNWPGLSNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.